molecular formula C8H4BrFN2O2 B13673523 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

Cat. No.: B13673523
M. Wt: 259.03 g/mol
InChI Key: JWSMMFHANYNAPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of bromine and fluorine atoms at the 3 and 5 positions, respectively, on the pyrrolo[2,3-b]pyridine ring. It is a valuable intermediate in the synthesis of various pharmaceuticals and agrochemicals due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid typically involves the following steps :

    Starting Material Preparation: The synthesis begins with the preparation of 3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine. This can be achieved by bromination and fluorination of the pyrrolo[2,3-b]pyridine core.

    Carboxylation: The brominated and fluorinated intermediate is then subjected to carboxylation using carbon dioxide in the presence of a suitable base, such as sodium hydride (NaH), to introduce the carboxylic acid group at the 2-position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its oxidation state and functional groups.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki and Heck reactions, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce complex organic molecules .

Scientific Research Applications

3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes or receptors by binding to their active sites and blocking their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine: Lacks the carboxylic acid group.

    5-Bromo-1H-pyrrolo[2,3-b]pyridine: Lacks the fluorine atom.

    3-Fluoro-1H-pyrrolo[2,3-b]pyridine: Lacks the bromine atom.

Uniqueness

3-Bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid is unique due to the presence of both bromine and fluorine atoms, as well as the carboxylic acid group. This combination of functional groups imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C8H4BrFN2O2

Molecular Weight

259.03 g/mol

IUPAC Name

3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid

InChI

InChI=1S/C8H4BrFN2O2/c9-5-4-1-3(10)2-11-7(4)12-6(5)8(13)14/h1-2H,(H,11,12)(H,13,14)

InChI Key

JWSMMFHANYNAPF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=C1C(=C(N2)C(=O)O)Br)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.